4-嘧啶醇,6-氨基-5-乙基-2-甲基-

描述

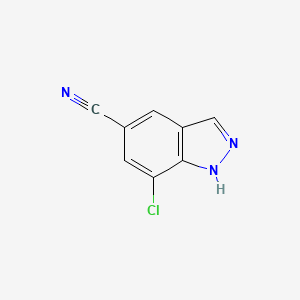

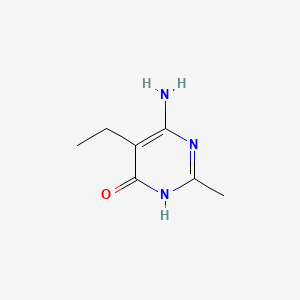

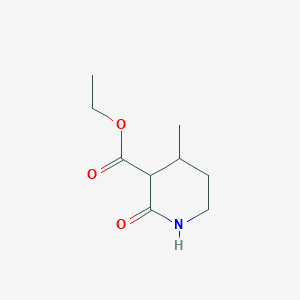

4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-, also known as 2-amino-5-ethyl-6-methyl-4-pyrimidinol, is a chemical compound with the molecular formula C7H11N3O . It is a solid substance and its IUPAC name is 2-amino-5-ethyl-6-methyl-4(3H)-pyrimidinone .

Molecular Structure Analysis

The molecular structure of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- is characterized by a pyrimidinol core, which is a six-membered ring containing two nitrogen atoms and one oxygen atom . The ring is substituted with amino, ethyl, and methyl groups at positions 6, 5, and 2 respectively .Physical and Chemical Properties Analysis

4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- is a solid substance . It has a molecular weight of 153.18 . The compound is stored at room temperature .科学研究应用

双重抑制剂开发

设计并合成了两种新型类似物,用于潜在的胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 双重抑制,针对癌症治疗。一种化合物对人 DHFR 的抑制效力与已建立的药物相似,并且比一些针对大肠杆菌 TS 的药物更有效。在临床前体外筛选试验中,它还对各种人肿瘤细胞系表现出显着的抗肿瘤活性 (Gangjee et al., 2003)。

合成和 X 射线晶体结构

合成了一系列类似物作为 TS 和 DHFR 的潜在双重抑制剂。合成中的关键中间体是 2-氨基-4-乙基-5-碘噻吩并[2,3-d]嘧啶-4(3H)-酮的衍生物。特别是一种化合物是人 TS 和 DHFR 的显着双重抑制剂,并在培养物中对肿瘤细胞表现出显着的抑制作用。与它的 6-甲基类似物相比,该化合物中的 6-乙基取代显着增加了它的效力和肿瘤抑制范围 (Gangjee et al., 2009)。

分子结构分析

确定了 4-嘧啶醇,6-氨基-5-乙基-2-甲基-的某些衍生物的分子结构。观察到分子内氢键,表明一些衍生物的结构几乎是平面的,而另一些则表现出更复杂的分子间氢键系统 (Wu et al., 2005)。

衍生物合成

开发了一种合成方法来合成含有 2-(苯氧基)乙基取代基的新型衍生物。这项研究可以为未来关于这些化合物在包括药物化学在内的各个领域的特性和潜在应用的研究铺平道路 (Novikov et al., 2005)。

分子构象和电子结构分析

一项研究重点关注六种密切相关化合物的分子构象和电子结构。它揭示了不同的环构象和极化的电子结构,提供了对其化学行为和潜在应用的见解 (Acosta et al., 2013)。

安全和危害

作用机制

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . This suggests that the compound may interact with biological targets involved in these pathways.

Mode of Action

For instance, some 2-aminopyrimidine derivatives have been found to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively.

Pharmacokinetics

The compound’s molecular weight of 15318 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may exert cytotoxic effects on certain parasites, leading to their death .

属性

IUPAC Name |

4-amino-5-ethyl-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-5-6(8)9-4(2)10-7(5)11/h3H2,1-2H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMJEMVLACLWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146182 | |

| Record name | 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103980-51-4 | |

| Record name | 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-](/img/structure/B3045196.png)

![4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-5-carboxylic acid](/img/structure/B3045202.png)

![2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045203.png)